

CP-533536: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Evatanepag Sodium

Cat. No.: B1260817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-533536, also known as Evatanepag, is a potent and selective non-prostanoid agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its unique chemical structure and selective biological activity have positioned it as a significant tool in pharmacological research, particularly in the fields of bone biology and immunology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of CP-533536, along with a review of key experimental findings and methodologies.

Chemical Structure and Properties

CP-533536 is a synthetic organic compound, distinct from the endogenous prostanoid ligands of the EP2 receptor.^[1] Its systematic IUPAC name is 2-({3-([4-(tert-butyl)phenyl]methyl)}(pyridin-3-ylsulfonyl)amino)methyl}phenoxy)acetic acid. The chemical structure is characterized by a central phenoxyacetic acid moiety linked to a sulfonamide group, which confers its selective binding to the EP2 receptor.


 alt text

Table 1: Chemical Identifiers and Properties of CP-533536

Property	Value	Source
IUPAC Name	2-({3-[[{4-(tert-butyl)phenyl]methyl})(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetic acid	N/A
Synonyms	Evatanepag, CP 533536	MedChemExpress
CAS Number	223488-57-1	Taiclone
Molecular Formula	C25H28N2O5S	Taiclone
Molecular Weight	468.57 g/mol	Taiclone
SMILES	<chem>CC(C)(C)c1ccc(cc1)CN(S(=O)(=O)c2cccnc2)Cc3cccc(c3)OC(=O)O</chem>	MedChemExpress

Table 2: Physicochemical and Pharmacokinetic Properties of CP-533536

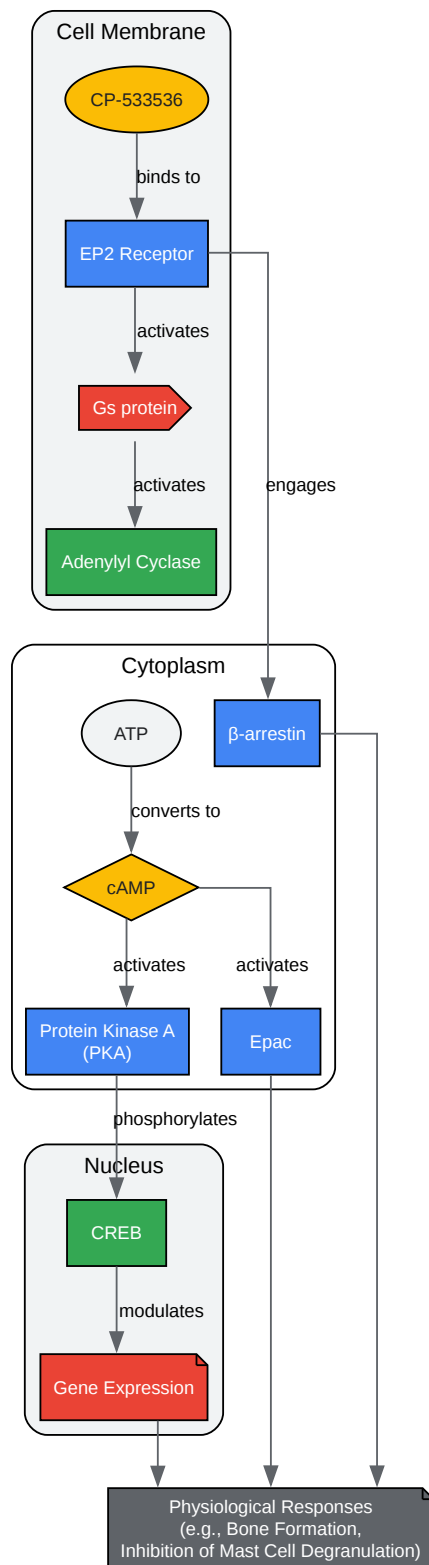
Property	Value	Conditions	Source
Potency (EC50)	0.3 nM	Local bone formation	TargetMol
Potency (IC50)	50 nM	Intracellular cAMP increase in HEK-293 cells	MedChemExpress
Solubility	≥ 32 mg/mL (68.29 mM)	In DMSO	Taiclone
Half-life (t1/2)	0.33 h	In vivo (rat, 1 mg/kg, intravenous)	MedChemExpress
Clearance (Cl)	56 mL/min/kg	In vivo (rat, 1 mg/kg, intravenous)	MedChemExpress

Mechanism of Action and Signaling Pathway

CP-533536 exerts its biological effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is coupled to the Gs alpha subunit (G α s). Upon agonist binding, G α s activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.^[2] This elevation in cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP-responsive element-binding protein (CREB), to modulate gene expression and cellular function.

The signaling cascade initiated by CP-533536 through the EP2 receptor is multifaceted and can also involve other pathways. Emerging evidence suggests that EP2 receptor activation can engage β -arrestin in a G-protein-independent manner and also influence the Exchange protein activated by cAMP (Epac) pathway. These parallel signaling arms contribute to the diverse physiological responses mediated by this receptor.

CP-533536 / EP2 Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Signaling pathway of CP-533536 via the EP2 receptor.

Key Experimental Findings and Protocols

CP-533536 has been extensively studied for its effects on bone metabolism and inflammatory responses.

Induction of Bone Formation

Finding: Local administration of CP-533536 has been shown to induce robust bone formation in various animal models, including rats and dogs. It promotes the healing of fractures and can repair critical-sized bone defects.

Experimental Protocol: Rat Femoral Fracture Model (General Overview)

A common in vivo model to assess the osteogenic potential of CP-533536 involves the creation of a standardized femoral fracture in rats.

- **Animal Model:** Male Sprague-Dawley or Wistar rats are typically used.
- **Surgical Procedure:**
 - Under general anesthesia, a mid-diaphyseal, transverse osteotomy is created in the femur.
 - The fracture is often stabilized with an intramedullary pin or an external fixator.
 - CP-533536, often formulated in a biodegradable polymer matrix for sustained release, is administered locally at the fracture site. Doses can range from 0.05 to 5 mg.
- **Analysis:**
 - **Radiographic Analysis:** X-rays are taken at regular intervals (e.g., weekly) to monitor callus formation and fracture healing.
 - **Micro-computed Tomography (μCT):** Provides quantitative data on bone volume, bone mineral density, and callus morphology.
 - **Histology and Histomorphometry:** Femurs are harvested at the end of the study period, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin O/Fast Green) to

visualize new bone, cartilage, and fibrous tissue. Histomorphometric analysis quantifies the area of different tissue types within the callus.

- **Biomechanical Testing:** The mechanical strength of the healed femurs is assessed using tests such as three-point bending to determine parameters like maximum load and stiffness.

Inhibition of Mast Cell Degranulation

Finding: CP-533536 has been demonstrated to inhibit the degranulation of mast cells in a dose-dependent manner, suggesting its potential therapeutic role in allergic and inflammatory conditions.

Experimental Protocol: β -Hexosaminidase Release Assay

This in vitro assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β -hexosaminidase.

- **Cell Lines:** Human mast cell lines (e.g., LAD2) or rat basophilic leukemia cells (RBL-2H3) are frequently used.
- **Methodology:**
 - **Sensitization:** Mast cells are sensitized overnight with an appropriate antibody, such as human IgE for LAD2 cells.
 - **Treatment:** The sensitized cells are washed and then pre-incubated with varying concentrations of CP-533536 or a vehicle control for a defined period (e.g., 30 minutes).
 - **Stimulation:** Degranulation is induced by adding a specific antigen (e.g., anti-IgE).
 - **Quantification of Release:**
 - The cell suspension is centrifuged to separate the supernatant (containing released β -hexosaminidase) from the cell pellet.
 - Aliquots of the supernatant and the lysed cell pellet (representing the total cellular β -hexosaminidase) are incubated with a substrate solution containing p-nitrophenyl-N-

acetyl- β -D-glucosaminide (pNAG).

- The enzymatic reaction is stopped, and the absorbance is measured at 405 nm.
- Calculation: The percentage of β -hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount in the supernatant and cell pellet combined.

Conclusion

CP-533536 is a valuable pharmacological tool for investigating the roles of the EP2 receptor in various physiological and pathological processes. Its selectivity and potent agonist activity, coupled with its demonstrated efficacy in promoting bone healing and modulating immune responses, underscore its potential for further research and therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted activities of this compound. As our understanding of the intricate signaling pathways governed by the EP2 receptor continues to evolve, the utility of selective agonists like CP-533536 will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abmgood.com [abmgood.com]
- 2. What are EP2 agonists and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [CP-533536: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260817#cp-533536-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com